CID 53471705

Description

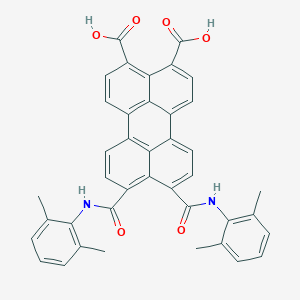

CID 53471705, identified as oscillatoxin D, is a marine-derived natural product belonging to the oscillatoxin family of cyanobacterial metabolites. Structural analysis (Figure 1 in and ) reveals a macrocyclic core with alternating ester and amide linkages, typical of oscillatoxins. Analytical characterization via GC-MS and vacuum distillation fractionation () confirms its presence in natural extracts, with mass spectral data supporting its molecular identity.

Properties

IUPAC Name |

9,10-bis[(2,6-dimethylphenyl)carbamoyl]perylene-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30N2O6/c1-19-7-5-8-20(2)35(19)41-37(43)27-15-11-23-25-13-17-29(39(45)46)34-30(40(47)48)18-14-26(32(25)34)24-12-16-28(33(27)31(23)24)38(44)42-36-21(3)9-6-10-22(36)4/h5-18H,1-4H3,(H,41,43)(H,42,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVZJMZILYERGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C(C6=C(C=C5)C(=O)O)C(=O)O)C(=O)NC7=C(C=CC=C7C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C(C6=C(C=C5)C(=O)O)C(=O)O)C(=O)NC7=C(C=CC=C7C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CID 53471705 is part of a series of oscillatoxin derivatives, each differentiated by specific functional group modifications.

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Key Findings

CID 156582093 (Oscillatoxin E): The presence of an epoxide group suggests reactivity that may contribute to oxidative stress mechanisms in biological systems. CID 156582092 (Oscillatoxin F): Carboxylic acid/ester modifications could alter solubility, impacting bioavailability and metabolic stability .

Analytical Differentiation :

- GC-MS chromatograms () distinguish this compound from other fractions in crude extracts, with retention times and spectral peaks providing identity confirmation.

- Vacuum distillation data () indicate varying volatility among oscillatoxin derivatives, useful for purification.

Bioactivity Trends :

- Methylation (CID 185389) and epoxidation (CID 156582093) are common strategies in natural product optimization to enhance target binding or stability .

Q & A

Basic Research Questions

Q. How can a focused research question be formulated to investigate CID 53471705’s physicochemical properties?

- Methodological Answer : Use the PICOT framework adapted for chemical research:

- Population/Problem : this compound and its specific chemical attributes (e.g., stability, reactivity).

- Intervention : Experimental conditions (e.g., temperature, catalysts).

- Comparison : Contrast with analogous compounds or prior experimental results.

- Outcome : Measurable properties (e.g., yield, degradation rates).

- Time : Temporal scope (e.g., reaction kinetics).

Ensure the question addresses gaps identified in literature reviews .

Q. What systematic approaches are recommended for reviewing existing literature on this compound?

- Methodological Answer :

Use databases (e.g., PubMed, SciFinder) with keywords like “this compound” + “synthesis,” “applications,” or “toxicity.”

Categorize studies by methodology (e.g., computational vs. experimental).

Identify contradictions (e.g., divergent solubility data) and unresolved hypotheses.

Prioritize peer-reviewed journals and exclude non-authoritative sources (e.g., ) .

Q. What are the key considerations in designing experiments to study this compound’s chemical behavior?

- Methodological Answer :

- Variables : Control independent variables (e.g., pH, solvent polarity) and measure dependent variables (e.g., reaction rate).

- Replication : Include triplicate trials and negative controls.

- Instrumentation : Specify equipment (e.g., HPLC for purity analysis) and calibration protocols.

- Safety : Adopt OSHA guidelines for handling hazardous intermediates .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in experimental data related to this compound’s reaction mechanisms?

- Methodological Answer :

- Perform sensitivity analysis to identify variables causing variability.

- Use multivariate regression to model interactions between factors (e.g., temperature and pressure).

- Validate findings via independent replication or alternative techniques (e.g., NMR vs. XRD for structural confirmation).

- Cross-reference with computational models (e.g., DFT calculations) .

Q. What methodological strategies ensure the reproducibility of this compound’s synthesis procedures?

- Methodological Answer :

- Document step-by-step protocols with exact quantities, equipment brands, and environmental conditions.

- Include supplementary data (e.g., raw chromatograms, spectral peaks) in standardized formats (e.g., JCAMP-DX for spectroscopy).

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How to select appropriate analytical techniques for characterizing this compound’s structural and functional properties?

- Methodological Answer :

| Property | Technique | Example Metrics |

|---|---|---|

| Purity | HPLC | Retention time, peak area |

| Crystal structure | X-ray diffraction (XRD) | Lattice parameters, space group |

| Thermal stability | TGA/DSC | Decomposition temperature, ΔH |

Q. What statistical frameworks are suitable for analyzing multivariate data in studies involving this compound?

- Methodological Answer :

- Principal Component Analysis (PCA) : Reduces dimensionality in spectral or chromatographic datasets.

- ANOVA : Tests significance of experimental variables (e.g., catalyst type on yield).

- Bayesian Inference : Quantifies uncertainty in kinetic modeling.

- Report confidence intervals and p-values with Bonferroni correction for multiple comparisons .

Ethical and Methodological Considerations

Q. What ethical guidelines should be followed when assessing this compound’s environmental impact?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.